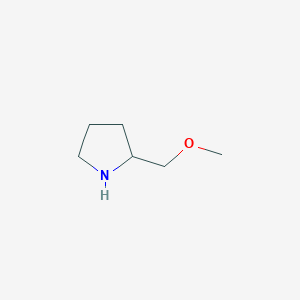

3,5-dichlorofuran-2-carbaldehyde

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of DFCA involves various chemical reactions. For instance, it has been used in the Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . It has also been involved in one-pot sequential multicomponent reactions .Molecular Structure Analysis

The molecular structure of DFCA is characterized by the presence of a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom. The molecule also contains two chlorine atoms and an aldehyde group.Chemical Reactions Analysis

DFCA participates in various chemical reactions due to its reactivity. It has been used in the synthesis of pyrrole-3-carbaldehydes through a proline-catalyzed direct Mannich reaction-cyclization sequence . It has also been involved in the oxidation reactions of 3-phenyl-2-propene compounds .科学研究应用

Antibacterial Agents

Recent studies have highlighted the significance of furan derivatives in medicinal chemistry, particularly for their antibacterial properties . 3,5-Dichlorofuran-2-carbaldehyde can serve as a precursor in synthesizing novel furan compounds with potential antibacterial activity against both gram-positive and gram-negative bacteria.

Heterocyclic Compound Synthesis

This compound is an important intermediate in the synthesis of various heterocyclic compounds. Its reactivity allows for the creation of diverse structures that are essential in pharmaceuticals and agrochemicals.

Material Science

In material science, furan derivatives like 3,5-dichlorofuran-2-carbaldehyde are used to develop new materials with potential applications in UV-absorbing products . These materials can be significant in creating protective coatings and specialized glass.

Environmental Science

The role of furan compounds in forming disinfection byproducts during water treatment processes has been studied, with implications for environmental safety and public health . 3,5-Dichlorofuran-2-carbaldehyde could be involved in research aimed at understanding and mitigating these effects.

Biotechnology

Furan derivatives are being explored for their role in biotechnological applications, particularly in the development of bio-based materials beyond traditional plastics and fuels . This compound could contribute to the synthesis of biodegradable materials or biofuels.

Industrial Applications

The compound is utilized in industrial settings as a processing aid and as an intermediate in the manufacturing of other substances . Its role in industrial chemistry underlines its versatility and importance.

作用机制

The mechanism of action of DFCA in chemical reactions is complex and depends on the specific reaction. In the case of the Suzuki–Miyaura coupling, it involves a palladium-catalyzed reaction . In the synthesis of pyrrole-3-carbaldehydes, it involves a proline-catalyzed direct Mannich reaction-cyclization sequence .

未来方向

The future directions for the study and application of DFCA are promising. Given its importance as an intermediate in the synthesis of various heterocyclic compounds, ongoing research is likely to focus on developing new synthetic methods and applications for this compound. Additionally, the exploration of its potential biological activities could be a promising direction for future research .

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 3,5-dichlorofuran-2-carbaldehyde involves the conversion of a starting material into the desired product through a series of chemical reactions.", "Starting Materials": [ "2-furoic acid", "thionyl chloride", "phosphorus pentachloride", "acetic anhydride", "sodium hydroxide", "chlorine gas", "sodium bisulfite" ], "Reaction": [ "2-furoic acid is first converted to 2-furoyl chloride using thionyl chloride.", "2-furoyl chloride is then reacted with phosphorus pentachloride to form 3,5-dichlorofuran-2-carbonyl chloride.", "The carbonyl chloride is then treated with acetic anhydride and sodium hydroxide to form the corresponding acylated derivative.", "The acylated derivative is then chlorinated using chlorine gas to form 3,5-dichlorofuran-2-carbaldehyde.", "Finally, the product is purified by treatment with sodium bisulfite to remove any remaining impurities." ] } | |

CAS 编号 |

101079-68-9 |

产品名称 |

3,5-dichlorofuran-2-carbaldehyde |

分子式 |

C5H2Cl2O2 |

分子量 |

165 |

纯度 |

95 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。